Indole-3-butyric acid

Descripción general

Descripción

It is a plant hormone belonging to the auxin family and is widely used in horticulture to promote root formation in plant cuttings . Indole-3-butyric acid is naturally occurring in some plants but is also synthesized for commercial use.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Indole-3-butyric acid can be synthesized through various methods. One common synthetic route involves the reaction of indole with butyric anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods: In industrial settings, this compound is often produced by the esterification of this compound with methanol, followed by hydrolysis to yield the free acid. This method allows for large-scale production and is cost-effective .

Análisis De Reacciones Químicas

Oxidative Lactonization Using DDQ/MnO₂

Recent Catalytic Method (2024) :

IBA derivatives undergo DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)-catalyzed oxidative lactonization to form indole-3-lactones .

Mechanism :

-

Benzylic C–H Activation : DDQ abstracts a hydride from the benzylic carbon, generating a carbocation.

-

Cyclization : The pendant carboxylic acid attacks the carbocation, forming a γ-lactone .

-

Reoxidation : MnO₂ regenerates DDQ, enabling catalytic turnover .

Substrate Scope and Yields :

| Substrate | Conditions | Yield (%) |

|---|---|---|

| N-Methyl IBA derivative | 10 mol% DDQ, MnO₂, RT | 85 |

| N-Allyl IBA derivative | 10 mol% DDQ, MnO₂, RT | 62 |

| Electron-rich IBA analog | 10 mol% DDQ, MnO₂, RT | 78 |

Limitations :

Stability and Degradation Reactions

pH-Dependent Behavior :

-

Acidic Conditions : Stable as free acid.

-

Alkaline Conditions : Forms water-soluble salts (e.g., potassium indole-3-butyrate) .

Photodegradation :

Exposure to UV light induces decarboxylation, forming 3-(indol-3-yl)propane .

Thermal Stability :

Biotransformation in Plants

IBA is enzymatically converted to indole-3-acetic acid (IAA) via β-oxidation . This reaction is critical for its auxin activity:

Key Enzymes :

Functionalization via Esterification

Ester Derivatives :

IBA reacts with alcohols (e.g., methanol) under acidic conditions to form methyl indole-3-butyrate, enhancing lipid solubility for agricultural formulations .

Reaction :

Salt Formation for Commercial Formulations

IBA forms salts with alkali metals (e.g., potassium, sodium) for improved water solubility .

Example :

Aplicaciones Científicas De Investigación

Plant Growth Regulation

Root Development and Propagation

Indole-3-butyric acid is widely recognized for its ability to promote root formation in various plant species. Its application enhances rooting rates and root length, making it a valuable tool in horticulture and agriculture for plant propagation. Studies have shown that optimal concentrations of IBA can significantly improve rooting in cherry rootstocks, with concentrations around 1000 parts per million being particularly effective .

Mechanism of Action

IBA acts primarily as an auxin precursor, which is converted to indole-3-acetic acid (IAA) through β-oxidation in peroxisomes. This conversion is essential for maintaining auxin homeostasis, which regulates numerous developmental processes such as cell elongation and division . The transport of IBA within plants is facilitated by specific transporters, including members of the ATP-binding cassette transporter family, which play roles in root gravitropism and environmental response .

Antioxidant Properties

Oxidative Stress Mitigation

Research indicates that IBA has protective antioxidant properties that can mitigate oxidative damage in plants and potentially in animal models. For instance, studies have demonstrated that IBA administration can enhance antioxidant defense systems in rats by increasing the activity of enzymes such as superoxide dismutase and glutathione-S-transferase . This suggests IBA's potential application as a dietary supplement or therapeutic agent against oxidative stress-related conditions.

Food Preservation

The antioxidant capabilities of IBA also extend to food preservation. By protecting membrane lipids from oxidative damage, IBA may help reduce rancidity in food products, thereby extending shelf life and maintaining nutritional quality .

Neurotoxicity and Immunotoxicity Studies

Toxicological Research

this compound has been investigated for its neurotoxic and immunotoxic effects in animal models. Studies show that exposure to IBA can alter the activities of key enzymes associated with neurotransmission and immune response, such as acetylcholinesterase and myeloperoxidase. These findings highlight the importance of understanding the safety profiles of IBA when used in agricultural practices or potential therapeutic applications .

Agricultural Applications

Stress Response Enhancement

IBA has been shown to enhance plant stress responses, particularly under heavy metal stress conditions. For example, exogenous application of IBA has been effective in alleviating cadmium-induced oxidative stress in maize plants by modulating antioxidant enzyme activities and nutrient uptake . This property makes IBA a promising candidate for use in sustainable agriculture practices aimed at improving crop resilience.

Case Studies and Research Findings

Mecanismo De Acción

Indole-3-butyric acid exerts its effects by being converted into indole-3-acetic acid through a process similar to the β-oxidation of fatty acids. This conversion occurs in the peroxisomes of plant cells. Indole-3-acetic acid then acts on specific receptors in the plant cells, triggering a series of physiological responses that promote root formation and growth .

Comparación Con Compuestos Similares

Indole-3-acetic acid: The most abundant naturally occurring auxin in plants, known for its role in promoting cell elongation and division.

α-Naphthalene acetic acid: A synthetic auxin that is more effective than indole-3-butyric acid in promoting rooting.

2,4-Dichlorophenoxyacetic acid: Another synthetic auxin used primarily as a herbicide.

Uniqueness: this compound is unique in its ability to be converted into indole-3-acetic acid, making it a valuable tool in horticulture for promoting root formation. Its relatively low toxicity and effectiveness at low concentrations make it a preferred choice for many applications .

Actividad Biológica

Indole-3-butyric acid (IBA) is a naturally occurring auxin, a class of plant hormones that play a crucial role in regulating plant growth and development. This article delves into the biological activity of IBA, exploring its effects on plant physiology, potential therapeutic applications, and its impact on animal models.

Overview of this compound

IBA is recognized for its ability to promote root formation and enhance plant growth. It is commonly used in horticulture and agriculture to improve rooting in cuttings and tissue culture. The compound is synthesized from tryptophan and is metabolized to indole-3-acetic acid (IAA), the principal active auxin, through β-oxidation processes in peroxisomes .

Auxin Activity : IBA influences various physiological processes in plants, including cell elongation, division, and differentiation. Its primary mechanism involves the modulation of gene expression related to growth and development .

Antioxidant Properties : Recent studies have highlighted IBA's antioxidant capabilities. It protects against oxidative stress by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) . For instance, IBA treatment has been shown to increase SOD activity by up to 69.2% in maize under cadmium stress conditions .

Biological Effects on Plants

The application of IBA has been extensively studied in various plant species:

| Plant Species | IBA Concentration (µM) | Effect Observed |

|---|---|---|

| Zea mays | 10 | Enhanced root elongation |

| Arabidopsis thaliana | Varied | Altered auxin homeostasis |

| Solanum tuberosum | 10-100 | Improved rooting in cuttings |

In maize, IBA not only promotes root growth but also mitigates the adverse effects of heavy metals like cadmium by reducing oxidative damage .

Neurotoxic and Immunotoxic Effects in Animal Models

While IBA has beneficial effects on plants, its impact on animal models has raised concerns regarding potential toxicity:

- A study on rats exposed to IBA revealed decreased activities of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating neurotoxic effects .

- Immunotoxic effects were also observed, with significant alterations in adenosine deaminase (ADA) and myeloperoxidase (MPO) activities across various tissues after subacute exposure to IBA .

Case Studies

- Antioxidant Defense System : In a study examining the influence of IBA on antioxidant systems in rats, it was found that IBA administration significantly increased SOD and GST activities while fluctuating GSH levels across different tissues .

- Rooting Efficiency in Horticulture : A practical application of IBA was demonstrated in tissue culture where 95% of excised shoots from Cassia obtusifolia rooted effectively when supplemented with 10 µM IBA .

Propiedades

IUPAC Name |

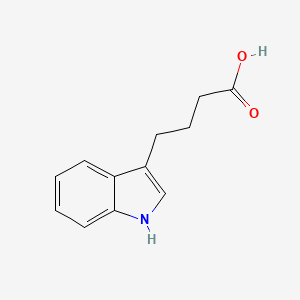

4-(1H-indol-3-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEDVYBZBROSJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Record name | indole-3-butyric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Indole-3-butyric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8032623 | |

| Record name | Indole-3-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or slightly yellow solid; [Merck Index] Off-white powder; [MSDSonline], Solid | |

| Record name | Indole-3-butyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3488 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Indolebutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In benzene: >1000 g/L; in acetone, ethanol, diethyl ether: 30-100 g/L; in chloroform: 0.01-1 g/L, In water, 250 mg/L @ 20 °C, 0.25 mg/mL at 20 °C | |

| Record name | 3-Indolebutyric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02740 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | INDOLE-3-BUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7214 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Indolebutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000117 [mmHg], Vapor pressure: <0.01 mPa (<8X10-8 mm Hg) @ 25 °C, 1.8X10-6 mm Hg @ 25 °C /Estimated/ | |

| Record name | Indole-3-butyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3488 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | INDOLE-3-BUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7214 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to slightly yellow crystals, White to tan powder or crystalline solid | |

CAS No. |

133-32-4 | |

| Record name | Indole-3-butyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Indol-3-ylbutyric acid [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Indolebutyric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02740 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indole-3-butyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-3-butanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Indole-3-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(indol-3-yl)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOLEBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/061SKE27JP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INDOLE-3-BUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7214 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Indolebutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

124.5 °C | |

| Record name | 3-Indolebutyric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02740 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | INDOLE-3-BUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7214 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Indolebutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Indole-3-butyric acid (IBA) and what is its primary function in plants?

A1: this compound (IBA) is a naturally occurring plant growth regulator belonging to the auxin class. It plays a crucial role in plant growth and development, primarily by promoting root formation. [, ]

Q2: How does IBA differ from Indole-3-acetic acid (IAA), another well-known auxin?

A2: While both IBA and IAA are auxins, they differ in their transport and metabolic pathways within the plant. IBA acts as a precursor to IAA and is converted to IAA in specific plant tissues. This conversion is crucial for certain developmental processes, including lateral root development and root gravitropism. [, , ]

Q3: Can you elaborate on the mechanism of action of IBA in promoting root formation?

A3: Although the exact mechanism is still under investigation, research suggests that IBA stimulates root formation by influencing cell division and differentiation in the root initiation zone. This process involves complex signaling cascades, potentially involving molecules like nitric oxide (NO) and hydrogen peroxide (H2O2). [, ]

Q4: How is IBA transported within plants? Is it transported differently than IAA?

A4: Studies using stable isotope labeling techniques have shown that IBA transport in Arabidopsis hypocotyls is significantly lower than IAA transport. Additionally, IBA transport appears to be independent of the auxin transport inhibitor N-1-naphthylphthalamic acid, suggesting a distinct transport mechanism from IAA. []

Q5: What are the practical applications of IBA in agriculture and horticulture?

A5: IBA is widely used as a rooting hormone in plant propagation. It is commercially available in various formulations, including powders and solutions, and is applied to cuttings to stimulate adventitious root formation. This promotes faster and more efficient rooting, contributing to successful plant propagation. [, , , , , ]

Q6: Are there any studies demonstrating the effectiveness of IBA in rooting difficult-to-propagate plant species?

A6: Yes, research has shown IBA's efficacy in promoting root development in various plant species. For instance, in hybrid hazelnuts, a concentration of 2 g/L IBA in a 50% ethanol solution proved optimal for rooting cuttings. Additionally, IBA has been successfully used in the micropropagation of challenging species like Curculigo latifolia, Achillea biebersteinii, and Campanula velebitica. [, , , ]

Q7: How does the concentration of IBA affect its root-promoting activity?

A7: The optimal IBA concentration for rooting varies depending on the plant species and cultivar. Studies on various species, including hybrid hazelnuts, blueberries, and wax apples, have identified specific optimal concentrations for maximizing rooting success. It's crucial to determine the appropriate concentration for each species to avoid potential negative effects on root development. [, , ]

Q8: What is the role of rooting media in conjunction with IBA treatment?

A8: The rooting medium also significantly impacts the efficacy of IBA treatment. Research on wax apple air layering showed that vermicompost as a rooting medium, combined with 2000 mg/L IBA, resulted in the best root initiation, growth, and survival rate. Selecting the appropriate rooting medium is crucial for optimizing IBA's effects. []

Q9: Are there any other factors, besides concentration and rooting media, that influence the effectiveness of IBA treatment?

A9: Yes, factors like cutting type (terminal or basal), time of year (seasonal variations), and the physiological state of the cutting can influence IBA efficacy. For instance, studies on Prunus species found that the highest rooting frequency occurred in specific months, and cutting position significantly impacted rooting success. []

Q10: Can you describe the chemical structure of IBA?

A10: IBA (C12H13NO2) is an indole derivative with a butyric acid side chain attached to the indole ring. Its molecular weight is 203.24 g/mol. Spectroscopic data, including NMR and mass spectrometry, can further characterize its structure. [, , , ]

Q11: What is known about the stability and formulation of IBA?

A11: IBA's stability can be affected by factors such as pH, temperature, and light exposure. Formulation strategies, such as encapsulation or the use of specific carriers, are being explored to improve its stability and solubility, potentially enhancing its efficacy and shelf-life. [, , ]

Q12: Are there any environmental concerns associated with the use of IBA?

A12: While IBA is generally considered safe for agricultural use, it's essential to use it responsibly and follow recommended guidelines. Research on its environmental impact, degradation pathways, and potential for bioaccumulation is crucial for ensuring sustainable and environmentally friendly applications. [, ]

Q13: Can you discuss the role of computational chemistry in understanding IBA's mechanism of action and developing new auxin analogs?

A13: Computational methods, including molecular modeling, docking studies, and quantitative structure-activity relationship (QSAR) analysis, can provide insights into IBA's interaction with its target proteins and predict the activity of novel auxin analogs. This can contribute to the development of more effective and targeted plant growth regulators. [, , ]

Q14: What is the historical context of IBA research?

A14: Research on IBA and its role in plant growth and development has been ongoing for several decades. Early studies focused on identifying its presence in plants and understanding its role as a precursor to IAA. Subsequent research explored its applications in agriculture and horticulture, while recent advances focus on elucidating its molecular mechanisms and developing more efficient and sustainable formulations. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.